N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Description
N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a complex organic compound that features a benzamide core linked to a phenyl-substituted oxadiazole ring
Properties
Molecular Formula |
C23H18ClN3O3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-11-12-19(18(24)13-15)25-23(28)17-9-5-6-10-20(17)29-14-21-26-22(27-30-21)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
RROMRUNSNJKKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the oxadiazole to the benzamide core: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
- N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]propionamide
Uniqueness
N-(2-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This combination of features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
